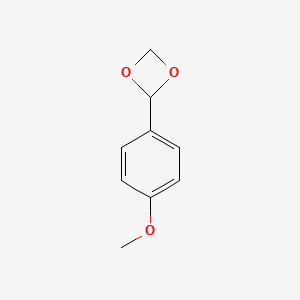![molecular formula C14H18Cl2O5 B14261802 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate CAS No. 153847-43-9](/img/structure/B14261802.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate is an organic compound with a complex structure that includes both ether and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate typically involves the esterification of 2,5-dichlorobenzoic acid with 2-[2-(2-Methoxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,5-dichlorobenzoic acid and 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.
Oxidation: The ether groups can be oxidized under strong oxidative conditions, although this is less common.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Hydrolysis: 2,5-dichlorobenzoic acid and 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.
Oxidation: Various oxidized products depending on the conditions.
Substitution: Substituted benzene derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The ether and ester groups can facilitate its incorporation into lipid bilayers, enhancing its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A precursor in the synthesis of the target compound.
2,5-Dichlorobenzoic acid: Another precursor used in the esterification reaction.
Triethylene glycol monomethyl ether: A related compound with similar ether groups.
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate is unique due to its combination of ether and ester functional groups, which confer specific chemical and physical properties
Propiedades
Número CAS |
153847-43-9 |
|---|---|
Fórmula molecular |
C14H18Cl2O5 |
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate |
InChI |
InChI=1S/C14H18Cl2O5/c1-18-4-5-19-6-7-20-8-9-21-14(17)12-10-11(15)2-3-13(12)16/h2-3,10H,4-9H2,1H3 |
Clave InChI |
SVFOUSRFEDVVRQ-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


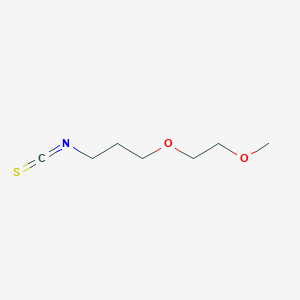
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
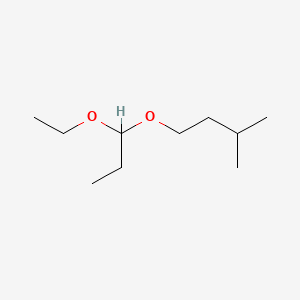
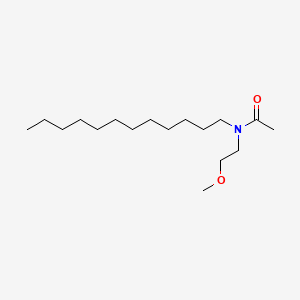
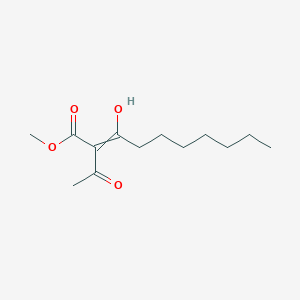
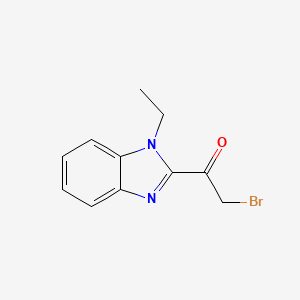

![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
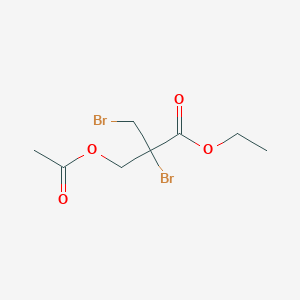
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)
